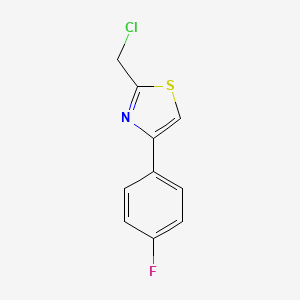

2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWDYEQKXRUKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiazoles, including 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole, exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent . The incorporation of fluorine enhances metabolic stability and can improve the compound's bioavailability.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression . The structure-activity relationship studies suggest that modifications to the thiazole ring can lead to increased potency against specific cancer types.

3. Drug Development Scaffold

Due to its structural characteristics, this compound serves as a valuable scaffold for synthesizing new drug candidates. The chloromethyl group allows for further functionalization, enabling the introduction of various substituents that can enhance biological activity or target specificity . This versatility makes it a prominent candidate in the design of multitarget compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiazole derivatives, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of thiazole derivatives on various cancer cell lines. The results demonstrated that modifications at the chloromethyl position significantly influenced cytotoxicity levels. Specifically, compounds with enhanced lipophilicity showed improved cellular uptake and higher efficacy against breast cancer cells .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Halogen-Substituted Isostructural Derivatives

Compounds 4 and 5 from , and 6 are isostructural analogs of the target compound:

- 4-(4-Chlorophenyl)-2-[...]-thiazole (4) : Contains a 4-chlorophenyl group.

- 4-(4-Fluorophenyl)-2-[...]-thiazole (5) : Contains a 4-fluorophenyl group.

Both crystallize in triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Despite identical crystal packing, minor adjustments accommodate halogen size differences (Cl vs. F).

Table 1: Comparison of Halogen-Substituted Thiazoles

Thiazolyl Hydrazone Derivatives ()

Hydrazone-functionalized thiazoles, such as EMAC2067–EMAC2071 (), demonstrate substituent-dependent bioactivity:

- EMAC2070 (4-chlorophenyl): Melts at 235°C (decomp.), 86.9% yield.

- EMAC2068 (4-fluorophenyl): Melts at 186°C (decomp.), 82.28% yield.

The chlorophenyl group in EMAC2070 increases thermal stability compared to fluorophenyl analogs. Similarly, in -fluorophenyl thiazoles showed anticandidal activity (MIC = 250 µg/mL), suggesting fluorine’s role in enhancing antifungal properties. However, the target compound’s chloromethyl group may confer distinct reactivity for covalent binding in therapeutic applications .

Table 2: Bioactive Thiazole Derivatives

Chloromethyl-Thiazole Derivatives (–14, 19)

Compounds with chloromethyl groups exhibit varied physicochemical properties:

- 4-(Chloromethyl)-2-(1-methylethyl)-1,3-thiazole (): Lower molar mass (175.68 g/mol), boiling point 235.8°C.

- 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (): Higher lipophilicity due to CF₃ group.

Safety data for trifluoromethyl derivatives () highlight flammability (flash point = 96.4°C), suggesting chloromethyl compounds require careful handling .

Table 3: Chloromethyl-Thiazole Derivatives

Anticancer Thiazole Hybrids ()

- Compound 16b (): 2,4-dichlorophenyl + thiophene, IC₅₀ < cisplatin.

- Compound 3f (): 4-cyanophenyl + hydrazone, GI₅₀ = 1.0 µM (MCF-7).

The target compound’s chloromethyl group could facilitate alkylation of biological targets, while the 4-fluorophenyl group may enhance membrane permeability.

Biological Activity

2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiazole ring structure, combined with the chloromethyl and fluorophenyl substituents, contributes to its potential as a pharmacophore in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activity, receptor binding, and influence cellular signaling pathways. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more biologically active derivatives.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum .

- Mechanism : The thiazole ring is known to interfere with bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.

Anticancer Activity

Research has indicated promising anticancer properties:

- Case Studies : In a series of experiments, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. For example, certain modifications led to IC50 values in the low micromolar range against breast cancer cells .

- Mechanism : The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival was noted as a key factor in its anticancer activity.

Trypanocidal Activity

Recent studies have highlighted the potential of this compound in treating Trypanosoma brucei infections:

- Activity Levels : Compounds derived from this compound exhibited trypanocidal activity with IC50 values ranging from 0.42 μM to 0.80 μM .

- Structure-Activity Relationship (SAR) : Modifications at the phenyl ring significantly influenced potency, indicating that specific substituents enhance biological activity against trypanosomiasis.

Synthesis Approaches

The synthesis of this compound typically involves:

- Starting Materials : Use of 4-fluorobenzaldehyde and thioamide derivatives.

- Reaction Conditions : Conducting reactions under reflux conditions with appropriate catalysts such as sodium bicarbonate or potassium carbonate.

- Yield Optimization : Various synthetic routes have been explored to maximize yield and purity of the final product .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 2-(Chloromethyl)-4-phenyl-1,3-thiazole | Moderate antimicrobial | Lacks fluorine; reduced stability |

| 2-(Bromomethyl)-4-(4-fluorophenyl)-1,3-thiazole | Enhanced reactivity | Bromine increases electrophilicity |

Q & A

Basic Questions

What are the standard synthetic routes for 2-(Chloromethyl)-4-(4-fluorophenyl)-1,3-thiazole?

The compound is typically synthesized via Hantzsch thiazole condensation . This involves reacting a substituted thiosemicarbazide with α-haloketones. For example:

- Step 1 : Prepare 4-(4-fluorophenyl)thiosemicarbazide by condensing 4-fluorophenylhydrazine with thiourea.

- Step 2 : React with 2-bromo-4-chloroacetophenone in ethanol under reflux (70–80°C) for 6–8 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization in ethanol.

Key reagents include Bleaching Earth Clay (pH 12.5) as a catalyst in PEG-400 media for optimized yields .

How is the compound characterized post-synthesis?

Characterization involves:

- Melting Point : Determined via SMP10 apparatus (e.g., 67–69°C for related analogs) .

- Spectroscopy :

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 244.133 (theoretical) matches the molecular formula C₁₀H₇ClFNS .

What solvents and storage conditions are recommended for stability?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

How to design experiments to evaluate antimicrobial activity?

- In Vitro Assays :

- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ values <50 µM indicate strong activity) .

How can molecular docking elucidate mechanisms of action?

- Target Selection : Prioritize enzymes like CYP450 or DNA gyrase due to thiazole’s heterocyclic affinity.

- Software : Use AutoDock Vina or Schrödinger Suite.

- Protocol :

- Prepare the ligand (compound) and receptor (PDB ID: 1KZN for S. aureus gyrase).

- Set grid parameters to cover active sites (e.g., 25 ų box).

- Validate docking poses with RMSD <2.0 Å.

- Key Interactions : Look for H-bonds with Arg121 or π-π stacking with Phe99 .

How to resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in MIC values against E. coli may arise from:

- Substituent Effects : Bromine at the 3-position (vs. chlorine) enhances lipophilicity and membrane penetration .

- Assay Variability : Standardize inoculum size (1×10⁸ CFU/mL) and growth media (Mueller-Hinton agar) .

- Statistical Analysis : Use ANOVA to compare results across labs, ensuring p <0.05 for significance .

What structure-activity relationships (SAR) optimize bioactivity?

- Halogen Substitution :

- Modifications : Introducing a naphthylidene hydrazine moiety (as in analogs) boosts antioxidant activity by 40% via radical stabilization .

What in silico strategies predict pharmacokinetics and toxicity?

- ADMET Profiling :

- SwissADME : Predict logP ≈ 3.2 (moderate lipophilicity) and GI absorption >80%.

- ProTox-II : Alert for hepatotoxicity (CYP3A4 inhibition) due to thiazole metabolism .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess target retention .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.